Barium metaphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Barium metaphosphate can be synthesized through various methods, including the thermal decomposition of barium bis(hydrogenphosphoramidate) monohydrate, which leads to the formation of barium metaphosphate above 500°C (Sato & Watanabe, 1985). This process illustrates the compound's stability at high temperatures and its formation from precursor materials undergoing thermal decomposition.

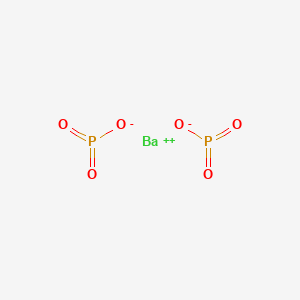

Molecular Structure Analysis

The molecular and crystal structure of barium metaphosphate and related compounds have been extensively studied using X-ray diffraction and other spectroscopic methods. For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate provides insights into the outer-sphere metal-nucleotide complex formation, showcasing the barium ion's coordination to water molecules and its interaction with phosphate groups (Sternglanz et al., 1976).

Chemical Reactions and Properties

Barium metaphosphate participates in various chemical reactions, including complexation with other ions and decomposition under specific conditions. Its thermal behavior and decomposition products have been studied, revealing transitions to other phosphates at elevated temperatures and providing insights into its stability and reactivity (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of barium metaphosphate, such as its thermal stability, glass transition temperature, and expansion characteristics, have been investigated. These studies are crucial for understanding the material's suitability for various applications, including its role in glass and ceramic materials (Hafid et al., 2001).

Chemical Properties Analysis

Barium metaphosphate's chemical properties, including its interactions with other compounds and its behavior in different chemical environments, are of significant interest. For instance, its role in the formation of complex metaphosphate polymers and its interactions with metal ions highlight its versatile chemical nature and its potential for forming structurally diverse materials (Mehrotra & Gupta, 1962).

Scientific Research Applications

Low-Melting Glass Formation

- Scientific Field: Material Science

- Summary of Application: The combination of sodium and barium polyphosphate forms a low-melting glass with a high coefficient of thermal expansion . This glass makes seals with low melting metals like aluminium .

- Methods of Application: This mixture is prepared by heating a mixture of diammonium phosphate, sodium carbonate, and barium carbonate .

- Results or Outcomes: The melting point of the glass increases with barium content .

Luminescence Properties

- Scientific Field: Photonics

- Summary of Application: Sodium barium metaphosphate glasses doped with Sm3+ have been studied for their luminescent properties .

- Methods of Application: Glass samples with specific molar compositions were synthesized by conventional melt quenching .

- Results or Outcomes: The Na2O modifier demonstrated greater influence on Sm3+ emission compared to BaO .

Gamma Ray Shielding

- Scientific Field: Radiation Protection

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for gamma ray shielding .

Plasma Display Ribs Barrier

- Scientific Field: Display Technology

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used as a barrier of plasma display ribs .

High-Level Liquid Waste Treatment

- Scientific Field: Waste Management

- Summary of Application: Barium-containing glass, including barium metaphosphate, has been used for the treatment of sulphate-bearing high-level liquid waste .

Flame Retardant

- Scientific Field: Fire Safety

- Summary of Application: Barium metaphosphate is used as a flame retardant .

Getter for Vacuum Tubes

- Scientific Field: Electronics

- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .

Additive to Steel and Cast Iron

- Scientific Field: Metallurgy

- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .

Alloyed with Silicon and Aluminum

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .

Network Depolymerization

- Scientific Field: Chemistry

- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .

Glass-Forming Element

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate transitions from a modifier oxide to a glass-forming element at higher BaO concentrations .

Getter for Vacuum Tubes

- Scientific Field: Electronics

- Summary of Application: Barium metaphosphate is used as a “getter,” or unwanted gas remover, for vacuum tubes .

Additive to Steel and Cast Iron

- Scientific Field: Metallurgy

- Summary of Application: Barium metaphosphate is used as an additive to steel and cast iron .

Alloyed with Silicon and Aluminum

- Scientific Field: Material Science

- Summary of Application: Barium metaphosphate is alloyed with silicon and aluminum in load-bearing alloys .

Network Depolymerization

- Scientific Field: Chemistry

- Summary of Application: The FTIR spectra analysis reveals a network depolymerization that intensifies with rising BaO concentration .

Glass-Forming Element

Safety And Hazards

Future Directions

There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .

properties

InChI |

InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJIKBGDNBEQME-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872575 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium metaphosphate | |

CAS RN |

13762-83-9 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)